molecular formula C21H22N2O B3305317 2-(2,5-dimethylbenzyl)-6-(4-ethylphenyl)pyridazin-3(2H)-one CAS No. 923098-50-4

2-(2,5-dimethylbenzyl)-6-(4-ethylphenyl)pyridazin-3(2H)-one

Cat. No.: B3305317
CAS No.: 923098-50-4
M. Wt: 318.4 g/mol
InChI Key: HUNOGCHSQFURSZ-UHFFFAOYSA-N
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Description

2-(2,5-dimethylbenzyl)-6-(4-ethylphenyl)pyridazin-3(2H)-one is a synthetic organic compound belonging to the pyridazinone family This compound is characterized by its unique structure, which includes a pyridazinone core substituted with 2,5-dimethylbenzyl and 4-ethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dimethylbenzyl)-6-(4-ethylphenyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Substitution Reactions: The introduction of the 2,5-dimethylbenzyl and 4-ethylphenyl groups can be achieved through nucleophilic substitution reactions. These reactions often require the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the pyridazinone core, followed by the addition of the desired benzyl and phenyl halides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dimethylbenzyl)-6-(4-ethylphenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the benzyl or phenyl rings, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents under acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, and other reducing agents under anhydrous conditions.

    Substitution: Strong bases (NaH, KOtBu) and appropriate halides for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2,5-dimethylbenzyl)-6-(4-ethylphenyl)pyridazin-3(2H)-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2,5-dimethylbenzyl)-6-(4-ethylphenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

    2-(2,5-dimethylbenzyl)-6-phenylpyridazin-3(2H)-one: Lacks the 4-ethyl group on the phenyl ring.

    2-(2,5-dimethylbenzyl)-6-(4-methylphenyl)pyridazin-3(2H)-one: Contains a methyl group instead of an ethyl group on the phenyl ring.

    2-(2,5-dimethylbenzyl)-6-(4-chlorophenyl)pyridazin-3(2H)-one: Contains a chlorine atom on the phenyl ring.

Uniqueness

2-(2,5-dimethylbenzyl)-6-(4-ethylphenyl)pyridazin-3(2H)-one is unique due to the presence of both 2,5-dimethylbenzyl and 4-ethylphenyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[(2,5-dimethylphenyl)methyl]-6-(4-ethylphenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O/c1-4-17-7-9-18(10-8-17)20-11-12-21(24)23(22-20)14-19-13-15(2)5-6-16(19)3/h5-13H,4,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUNOGCHSQFURSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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